N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide
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Overview
Description
N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide is a heterocyclic compound featuring a thienoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-b]azepine derivative with an appropriate acylating agent to introduce the prop-2-enamide group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the cyclization and acylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienoazepine derivatives.
Substitution: Various substituted thienoazepine derivatives.
Scientific Research Applications
N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid: Shares a similar thienoazepine core but differs in the functional groups attached to the ring.
Thioxopyrimidines: Another class of heterocyclic compounds with similar structural features and diverse biological activities.
Uniqueness
N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(5-oxo-4,6,7,8-tetrahydrothieno[3,2-b]azepin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-10(14)12-8-3-4-9-7(5-6-16-9)13-11(8)15/h2,5-6,8H,1,3-4H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGYPYOCACXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C=CS2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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